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Abstract

The pyridazine scaffold, a six-membered aromatic heterocycle with two adjacent nitrogen
atoms, has emerged as a privileged pharmacophore in modern medicinal chemistry. Its distinct
physicochemical properties, including a high dipole moment, hydrogen bonding capability, and
weak basicity, offer significant advantages in drug design, influencing solubility, target
engagement, and metabolic stability.[1] This technical guide provides an in-depth analysis of
the pyridazine core, covering its synthesis, therapeutic applications, and the structure-activity
relationships that govern its biological effects. Detailed experimental protocols and quantitative
activity data are presented to serve as a practical resource for researchers in the field.

Core Physicochemical Properties of the Pyridazine
Nucleus

The utility of the pyridazine ring in drug discovery is rooted in its unique electronic and
structural characteristics, which distinguish it from other azines and the ubiquitous phenyl ring.

[1]

o Polarity and Solubility: Pyridazine is the most polar of the diazines due to the alignment of
the nitrogen lone pairs, resulting in a significant dipole moment. This inherent polarity can
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enhance the aqueous solubility of a drug candidate, a critical property for favorable
pharmacokinetics.[2]

e Hydrogen Bonding: The two adjacent nitrogen atoms act as robust hydrogen bond
acceptors, capable of forming critical interactions with biological targets. In some cases, both
nitrogens can engage a target protein simultaneously, mimicking the interaction of moieties
like carboxylates but without the formal negative charge.[1][3]

» Basicity: Pyridazine is a weak base (pKa of 2.22), meaning it is less likely to be protonated
under physiological conditions compared to more basic heterocycles. This can be
advantageous for cell membrane permeability and reducing off-target ionic interactions.[4]

o Metabolic Stability: The pyridazine core can influence a molecule's metabolic profile. Its
polarity may reduce interactions with cytochrome P450 enzymes and the hERG potassium
channel, potentially leading to improved safety profiles.[1]

General Synthetic Strategies

The construction of the pyridazine core is versatile, with several established methods. The
choice of synthetic route is typically dictated by the desired substitution pattern on the ring.

A foundational and widely employed method for synthesizing the pyridazin-3(2H)-one scaffold
involves the cyclocondensation of y-ketoacids with hydrazine hydrate.[5][6] This reaction is
reliable and utilizes readily available starting materials. The general workflow often begins with
a Friedel-Crafts acylation to produce the necessary [-aroylpropionic acid intermediate.
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Caption: General workflow for the synthesis of 6-aryl-3(2H)-pyridazinones.
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Therapeutic Applications of Pyridazine Derivatives

The pyridazine scaffold is present in a growing number of approved drugs and clinical
candidates across various therapeutic areas.[1][4] Its versatility allows for the fine-tuning of
compounds to interact with a wide array of biological targets.

Anticancer Activity

Pyridazine derivatives have shown significant promise as anticancer agents, primarily by
targeting key enzymes in signaling pathways that control cell proliferation, survival, and
angiogenesis.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition: VEGFR-2 is a critical
receptor tyrosine kinase that mediates the pro-angiogenic signals of VEGF-A. Inhibiting this
pathway is a clinically validated strategy to starve tumors of their blood supply. Numerous
pyridazine-based compounds have been developed as potent VEGFR-2 inhibitors.
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Caption: Mechanism of Pyridazine-based VEGFR-2 Kinase Inhibitors.

Table 1: Anticancer Activity of Representative Pyridazine Derivatives (VEGFR-2 Inhibition)
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Compound )

5 Target Cell Line Assay Type IC50 (uM) Reference
Cell

Compound . .

5h VEGFR-2 HCT-116 Proliferatio 30.3 [7]
n

Compound Cell

VEGFR-2 MCF-7 o 21.2 [7]
4b Proliferation
Compound Cell
VEGFR-2 HepG2 _ _ 4.25 [8]

10 Proliferation

Compound )

10 VEGFR-2 Kinase Assay  0.12 [8]

Compound 8 VEGFR-2 Kinase Assay  0.13 [8]

Compound 9 VEGFR-2 Kinase Assay 0.13 [8]
Cell

Compound 6 VEGFR-2 HepG-2 ] ) 7.80 [9]
Proliferation

Compound 6 VEGFR-2 Kinase Assay  0.061 [9]

| Compound 11m | CDK2 | T-47D | Cell Proliferation | 0.43 |[10] |

Antimicrobial Activity

The pyridazine nucleus is a versatile scaffold for the development of novel antimicrobial

agents. Derivatives have shown activity against a range of Gram-positive and Gram-negative

bacteria.

Table 2: Antimicrobial Activity of Representative Pyridazine Derivatives
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Bacterial
Compound ID . Assay Type MIC (uM) Reference
Strain
3 Broth
Compound 13 A. baumannii . L 3.74 [11]
Microdilution
Broth
Compound 13 P. aeruginosa ) o 7.48 [11]
Microdilution
S. aureus Broth
Compound 3 ) o 452 [11]
(MRSA) Microdilution
) Broth
Compound 7 E. coli , o 7.8 [11]
Microdilution

| Chloro derivatives | E. coli | Tube Dilution | 0.892 - 3.744 (ug/mL) |[12] |

Anti-inflammatory Activity

Pyridazine and pyridazinone derivatives are effective inhibitors of cyclooxygenase (COX)
enzymes, particularly the inducible COX-2 isoform, which is a key mediator of inflammation and
pain.[4][13] Selective inhibition of COX-2 over COX-1 is a key goal to reduce the
gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs
(NSAIDs).[14]
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Caption: Mechanism of Pyridazine-based Selective COX-2 Inhibitors.
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Table 3: Anti-inflammatory Activity of Representative Pyridazine Derivatives (COX-2 Inhibition)

Selectivity
Compound ID Target IC50 (nM) Index (COX- Reference
1/COX-2)
Compound 9a COX-2 15.50 21.29 [14]
Compound 16b COX-2 16.90 18.63 [14]
Compound 12 COX-2 17.10 - [14]
Compound 6b COX-2 180 (0.18 pM) 6.33 [3]
Compound 4c¢ COX-2 260 (0.26 uMm) - [3]
Compound 5f COX-2 1500 (1.50 pM) - [15]

| Compound 6f | COX-2 | 1150 (1.15 uM) | - |[15] |

Central Nervous System (CNS) Activity

The pyridazine scaffold has been incorporated into molecules designed to modulate CNS
targets, such as the GABA-A receptor. These receptors are the primary mediators of fast
synaptic inhibition in the brain. Positive allosteric modulators (PAMs) of the GABA-A receptor
enhance the effect of the endogenous ligand GABA, leading to anxiolytic, sedative, and
anticonvulsant effects.[16][17] Pyridazine derivatives have been developed as subtype-
selective GABA-A agonists, aiming to achieve anxiolysis without the sedative effects
associated with non-selective benzodiazepines.[18]
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Caption: Positive Allosteric Modulation of GABA-A Receptor by Pyridazine Ligands.

Structure-Activity Relationship (SAR) Insights

SAR studies are crucial for optimizing the potency and selectivity of pyridazine-based drug
candidates. Key observations include:

e For AChE Inhibitors: Introduction of a lipophilic group at the C-5 position of the pyridazine
ring was found to be favorable for inhibitory activity and selectivity. Modifications at the C-6
position with various phenyl group substitutions were well-tolerated.[19]
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o For Antiplasmodial Agents: Para substitution with a sulfoxide group on a phenyl ring at the 6-
position was detrimental to potency but significantly improved solubility.[20]

o For COX-2 Inhibitors: The presence of specific moieties, such as thiazole or 4-thiazolidinone,
incorporated into the pyridazine scaffold, can impart selectivity towards COX-2 inhibition
and improve the gastric safety profile.[14]

Detailed Experimental Protocols
Protocol: Synthesis of 6-Aryl-4,5-dihydropyridazin-
3(2H)-one

This protocol describes a common and reliable method for synthesizing key pyridazinone
intermediates.[2][21]

Materials:

B-Aroylpropionic acid (e.g., B-benzoylpropionic acid) (1 equivalent)

Hydrazine hydrate (80-99%) (1.5 equivalents)

Ethanol (or suitable alcohol solvent)

Standard laboratory glassware for reflux

Procedure:

In a round-bottom flask equipped with a reflux condenser, combine the B-aroylpropionic acid
(0.01 mol) and ethanol (30 mL).

 To this mixture, add hydrazine hydrate (0.015 mol) dropwise.

» Heat the reaction mixture to reflux and maintain for 4-8 hours. The reaction progress can be
monitored by Thin Layer Chromatography (TLC).

 After the reaction is complete, cool the mixture to room temperature.

o Concentrate the mixture under reduced pressure to remove the solvent.
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Pour the concentrated residue into ice-cold water to precipitate the solid product.

Collect the precipitate by vacuum filtration, washing thoroughly with cold water.

Dry the crude product.

Recrystallize the solid from a suitable solvent (e.g., ethanol) to yield the pure 6-aryl-4,5-
dihydropyridazin-3(2H)-one.

Protocol: In Vitro VEGFR-2 Kinase Assay

This protocol outlines a method to determine the direct inhibitory activity of a compound against
the VEGFR-2 kinase domain.[19][22][23]

Materials:

Recombinant human VEGFR-2 kinase domain (e.g., BPS Bioscience, Cat. #40301)

o Kinase Assay Buffer (e.g., 5x buffer containing Tris-HCI, MgCI2, MnCI2, DTT)
e ATP solution (500 puM)

e PTK Substrate (e.g., Poly(Glu, Tyr) 4:1)

e Test compound (dissolved in DMSO)

e Kinase-Glo® MAX Luminescence Kinase Assay (Promega, Cat. #V6071)

e White, opaque 96-well microplates

e Luminometer

Procedure:

e Prepare a 1x Kinase Assay Buffer by diluting the 5x stock with ultrapure water.

o Prepare serial dilutions of the test compound in 1x Kinase Assay Buffer. The final DMSO
concentration should not exceed 1%.
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Add 5 pL of the diluted test compound or control (inhibitor buffer for positive control, 1x buffer
for "Blank") to the wells of a 96-well plate.

Thaw the VEGFR-2 enzyme on ice. Dilute the enzyme to the working concentration (e.g., 1
ng/pL) in 1x Kinase Assay Buffer. Add 20 pL of the diluted enzyme to all wells except the
"Blank" wells (add 20 uL of 1x buffer to these).

Prepare the master mixture containing ATP and substrate. For each 25 uL reaction: 6 pL 5x
Kinase Assay Buffer, 1 uL ATP (500 uM), 1 uL 50x PTK substrate, and 17 uL water.

Add 25 pL of the master mixture to every well to initiate the reaction.

Incubate the plate at 30°C for 45 minutes.

After incubation, add 50 pL of Kinase-Glo® MAX reagent to each well.

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
Read the luminescence using a microplate reader.

Calculate the percent inhibition for each compound concentration relative to the controls and
determine the IC50 value by fitting the data to a dose-response curve.

Protocol: Antimicrobial Susceptibility Testing (MIC
Determination)

This protocol describes the broth microdilution method for determining the Minimum Inhibitory

Concentration (MIC) of a compound against a bacterial strain.[1][24]

Materials:

Test compound (dissolved in a suitable solvent, e.g., DMSO)
Bacterial strain (e.g., S. aureus, E. coli)
Cation-adjusted Mueller-Hinton Broth (CAMHB)

Sterile 96-well microtiter plates
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e Spectrophotometer
e Incubator (37°C)
Procedure:

e Inoculum Preparation: Culture the bacterial strain overnight in CAMHB. Dilute the overnight
culture to achieve a standardized inoculum of approximately 5 x 10”5 colony-forming units
(CFU)/mL.

e Compound Dilution: Perform a two-fold serial dilution of the test compound in CAMHB
directly in the 96-well plate. Typically, 50-100 pL of broth is added to each well, followed by
the compound, and then serially diluted across a row.

¢ Inoculation: Inoculate each well (except for a sterility control well) with an equal volume of
the standardized bacterial inoculum.

e Controls: Include a positive control (bacteria in broth with no compound) and a
negative/sterility control (broth only).

 Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

o MIC Determination: After incubation, determine the MIC by visual inspection. The MIC is the
lowest concentration of the compound that completely inhibits visible growth of the bacteria
(i.e., the first clear well).

Conclusion and Future Perspectives

The pyridazine ring is a well-established and valuable pharmacophore that continues to yield
promising drug candidates. Its unique physicochemical properties provide a solid foundation for
designing molecules with favorable ADME-Tox profiles.[1] Recent approvals of pyridazine-
containing drugs like relugolix and deucravacitinib underscore its clinical relevance.[1][15]
Future research will likely focus on exploring novel substitutions on the pyridazine core to
target a wider range of biological entities, developing more efficient and green synthetic
methodologies, and applying computational tools to rationally design next-generation
pyridazine-based therapeutics with enhanced potency and selectivity. The versatility and
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proven success of this scaffold ensure its continued importance in the landscape of drug

discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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